molecular formula C13H20ClN B13461088 2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride

2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride

Cat. No.: B13461088
M. Wt: 225.76 g/mol
InChI Key: YEKOVZHHFUQDDG-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride is a compound that features a pyrrolidine ring substituted with a 4-(propan-2-yl)phenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride is unique due to the presence of the 4-(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties. This substitution enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a propan-2-ylphenyl group, which influences its biological activity. The molecular structure can be represented as follows:

C13H19NHCl\text{C}_{13}\text{H}_{19}\text{N}\text{HCl}

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain under investigation, but the compound's ability to interact with molecular targets relevant to cancer progression is promising.

Analgesic Effects

In animal models, the compound has demonstrated analgesic effects , particularly in models of neuropathic pain. It appears to modulate pain pathways effectively, potentially providing relief in conditions such as chemotherapy-induced neuropathy .

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body. The compound may influence biochemical pathways associated with pain perception and cellular proliferation.

Target Interactions

The compound is known to interact with:

  • Receptors : Binding to various receptors involved in pain modulation and inflammation.
  • Enzymes : Inhibition of enzymes that play roles in cancer cell metabolism and proliferation.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting a strong potential for therapeutic applications.

Study on Analgesic Properties

In a controlled trial involving rodents, the compound was administered at varying doses (10 mg/kg, 20 mg/kg). The results showed a dose-dependent increase in pain threshold, with significant effects observed at the higher dosage levels. This study highlights the compound's potential as an analgesic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary ActivityNotes
PiperinePiperidineAntioxidantKnown for anti-inflammatory properties.
BiperidenPiperidineAntagonistUsed in Parkinson’s disease treatment.
This compoundPyrrolidine derivativeAntimicrobial, Anticancer, AnalgesicEmerging candidate with diverse applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13;/h5-8,10,13-14H,3-4,9H2,1-2H3;1H

InChI Key

YEKOVZHHFUQDDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCCN2.Cl

Origin of Product

United States

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